molecular formula C11H12O2 B13616268 1-(2,3-Dihydrobenzofuran-5-yl)cyclopropan-1-ol

1-(2,3-Dihydrobenzofuran-5-yl)cyclopropan-1-ol

Cat. No.: B13616268
M. Wt: 176.21 g/mol
InChI Key: DRVPGZIYVCXAIQ-UHFFFAOYSA-N
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Description

1-(2,3-Dihydrobenzofuran-5-yl)cyclopropan-1-ol is a bicyclic organic compound featuring a cyclopropane ring fused to a 2,3-dihydrobenzofuran moiety, with a hydroxyl group (-OH) attached to the cyclopropane carbon. This structure confers unique steric and electronic properties, making it a candidate for pharmaceutical and fine chemical applications.

Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

1-(2,3-dihydro-1-benzofuran-5-yl)cyclopropan-1-ol

InChI

InChI=1S/C11H12O2/c12-11(4-5-11)9-1-2-10-8(7-9)3-6-13-10/h1-2,7,12H,3-6H2

InChI Key

DRVPGZIYVCXAIQ-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=C(C=C2)C3(CC3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dihydrobenzofuran-5-yl)cyclopropan-1-ol typically involves the cyclopropanation of a suitable precursor, such as a dihydrobenzofuran derivative. One common method is the reaction of dihydrobenzofuran with a cyclopropanation reagent under controlled conditions. For example, the use of diazomethane or a similar reagent can facilitate the formation of the cyclopropanol ring .

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities using optimized reaction conditions to ensure high yield and purity. Companies like ChemScene offer bulk manufacturing and sourcing services for such compounds .

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dihydrobenzofuran-5-yl)cyclopropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydrobenzofuran-5-yl)cyclopropan-1-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Name Molecular Formula Molecular Weight Functional Group Key Features Potential Applications References
1-(2,3-Dihydrobenzofuran-5-yl)cyclopropan-1-ol C₁₂H₁₄O₂ 202.24 Cyclopropanol Sterically constrained hydroxyl group; bicyclic scaffold Pharmaceutical intermediates, fine chemicals
1-(2,3-Dihydrobenzofuran-5-yl)cyclopropanecarboxylic acid C₁₂H₁₂O₃ 204.22 Carboxylic acid Increased polarity; potential for salt formation Fine chemical synthesis, API intermediates
1-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-one C₁₁H₁₂O₂ 176.22 Ketone Hydrogen-bond acceptor; planar carbonyl group Organic synthesis, fragrance intermediates
1-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropan-1-one C₁₂H₁₄O₂ 190.24 Branched ketone Enhanced lipophilicity; steric hindrance at α-position Drug discovery, agrochemicals
2-(2,3-Dihydro-1-benzofuran-5-yl)propan-2-ol C₁₁H₁₄O₂ 190.23 Secondary alcohol Branched alcohol; reduced reactivity compared to cyclopropanol Solvents, polymer additives
5-MAPDB (1-(2,3-Dihydrobenzofuran-5-yl)-N-methylpropan-2-amine) C₁₂H₁₇NO 203.27 Amine Basic nitrogen; potential CNS activity Psychoactive substance research
Darifenacin R-isomer Impurity (S)-2-{1-[2-(2,3-Dihydrobenzofuran-5-yl)ethyl]-3-pyrrolidinyl}-2,2-diphenylacetamide C₂₈H₃₀N₂O₂·HBr 507.46 Acetamide-pyrrolidine complex Chiral center; diphenyl motif enhances receptor binding Pharmaceutical impurity profiling
5-DBFPV (1-(2,3-Dihydrobenzofuran-5-yl)-2-(pyrrolidin-1-yl)pentan-1-one) C₁₇H₂₃NO₂ 273.37 Ketone-amine hybrid Dual functional groups; potential stimulant properties Forensic analysis of novel psychoactive drugs

Key Findings and Differentiation

Functional Group Impact: The cyclopropanol group in the target compound introduces significant steric strain, which may enhance binding specificity in pharmaceutical targets compared to less constrained alcohols (e.g., 2-(2,3-dihydrobenzofuran-5-yl)propan-2-ol) . Replacement of the hydroxyl group with a carboxylic acid () increases polarity, making the compound more suitable for salt formation and aqueous-phase reactions . Ketone derivatives () exhibit higher chemical stability and are often used as intermediates in asymmetric synthesis due to their planar carbonyl groups .

The pyrrolidine-ketone hybrid (5-DBFPV) has been detected in forensic analyses, suggesting recreational misuse as a stimulant .

Synthetic Utility :

  • The cyclopropane ring in the target compound and its carboxylic acid derivative () could serve as rigid scaffolds for designing enzyme inhibitors or receptor modulators .
  • Branched ketones () are valuable in agrochemical research due to their resistance to metabolic degradation .

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